acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
Brand Name:
Vulcanchem
CAS No.:
140671-15-4
VCID:
VC21162810
InChI:
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2
SMILES:
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I
Molecular Formula:
C13H15IN2O2
Molecular Weight:
356.17 g/mol
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
CAS No.: 140671-15-4
Cat. No.: VC21162810
Molecular Formula: C13H15IN2O2
Molecular Weight: 356.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140671-15-4 |
|---|---|
| Molecular Formula | C13H15IN2O2 |
| Molecular Weight | 356.17 g/mol |
| IUPAC Name | N-[2-(2-(125I)iodanyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2 |
| Standard InChI Key | FJDDSMSDZHURBJ-XSBOKVBDSA-N |
| Isomeric SMILES | CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)[125I] |
| SMILES | CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
| Canonical SMILES | CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator